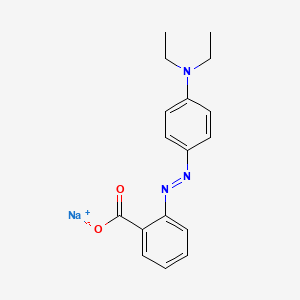

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate

Description

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate, also known as Ethyl Red (CAS 76058-33-8), is an azo dye characterized by a benzoic acid backbone substituted with a para-diethylamino phenylazo group. Its molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol . The sodium salt enhances aqueous solubility, making it suitable for applications in pH-sensitive dyeing, biological staining, and analytical chemistry. Azo compounds like Ethyl Red derive their color from the conjugated π-system of the azo (-N=N-), aromatic, and auxochromic groups (e.g., diethylamino), which shift absorption into the visible spectrum .

Properties

CAS No. |

82065-82-5 |

|---|---|

Molecular Formula |

C17H18N3NaO2 |

Molecular Weight |

319.33 g/mol |

IUPAC Name |

sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1 |

InChI Key |

YXMJFRIGFACAPU-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling Reaction

The core step in synthesizing sodium 2-((4-(diethylamino)phenyl)azo)benzoate is the formation of an azo bond (-N=N-) via coupling of a diazonium salt derived from an aromatic amine with an activated aromatic compound such as a substituted benzoate.

- The diazonium salt is typically prepared by diazotization of 4-(diethylamino)aniline using sodium nitrite (NaNO2) and an acid (usually HCl) at low temperature (0–5 °C).

- The diazonium salt then couples with 2-hydroxybenzoic acid or its derivatives (salicylic acid derivatives) to form the azo compound.

- The final product is isolated as the sodium salt by neutralization with sodium hydroxide or sodium carbonate.

1.2 Specific Example from Literature

A study on azo compounds preparation describes diazotization of 4-(diethylamino)aniline derivatives followed by coupling with activated aromatic compounds to yield azo dyes with various substitutions, including benzoate groups.

Synthesis of the Key Intermediate: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid

This intermediate is critical because the azo coupling often occurs at the 2-position benzoate with the 4-(diethylamino)phenyl diazonium salt.

2.1 Molten State Reaction Method (Patent CN106349091A)

- Reactants: 3-N,N-diethylaminophenol and phthalic anhydride.

- Equipment: Three-neck flask with constant pressure dropping funnel, magnetic stirrer, and reflux condenser.

Procedure:

- Mix 3-N,N-diethylaminophenol and phthalic anhydride in molar ratios 1:1 to 1:1.4.

- Heat and stir until the mixture melts (100–130 °C), initiating reaction to form 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.

- Upon appearance of solid product, stop heating and cool slightly.

- Add a small amount of toluene dropwise to disperse solids, continue stirring and heating for 2–5 hours.

- Adjust pH to 8–12 with alkali solution, react 1–3 hours more.

- Cool to room temperature, dissolve solids in water, separate toluene layer.

- Acidify aqueous layer to pH 3–6 with dilute HCl to precipitate product.

- Filter, recrystallize, and dry to obtain pure intermediate.

Advantages: Reduced solvent use, simplified post-reaction processing, environmentally friendly.

Final Coupling to Form this compound

- The diazonium salt of 4-(diethylamino)aniline is prepared by diazotization in acidic aqueous medium at low temperature.

- The coupling partner is the sodium salt of 2-hydroxybenzoic acid derivative or the above-prepared 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.

- The coupling reaction is performed under controlled pH and temperature to yield the azo compound.

- The product is isolated as the sodium salt by neutralization or direct precipitation.

Characterization and Purification

- The azo compound is typically purified by recrystallization from water or aqueous alcohol.

- Characterization includes UV-Vis spectroscopy (azo chromophore absorption), IR, NMR, and elemental analysis.

- The sodium salt form improves solubility and stability.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-(Diethylamino)aniline + NaNO2 + HCl (0–5 °C) | Diazotization to form diazonium salt | Low temperature to stabilize diazonium |

| 2 | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid or sodium salt | Coupling with diazonium salt | pH control critical for azo coupling |

| 3 | Neutralization with NaOH or Na2CO3 | Formation of sodium salt of azo compound | Enhances solubility and isolation |

| 4 | Recrystallization | Purification | Ensures high purity |

Additional Notes

- The azo coupling reaction is sensitive to pH; typically slightly alkaline conditions favor coupling.

- The molten state synthesis of the key intermediate reduces solvent waste and environmental impact.

- The sodium salt form is commercially preferred due to improved handling and application properties.

- No direct preparation methods for the final this compound were found in isolation, but the azo coupling route with subsequent neutralization is standard practice.

Chemical Reactions Analysis

Complexation with Metal Ions

The azo group and oxygen atoms in the benzoate moiety enable coordination with transition metals, forming stable complexes. Studies on analogous azo compounds reveal:

These complexes demonstrate altered electronic properties and bioactivity compared to the parent compound. For example, Mn(II) complexes showed superior binding affinity to E. coli receptors in molecular docking studies .

Polymerization Reactions

The compound participates in radical copolymerization with methyl methacrylate (MMA), forming azobenzene-containing polymers. Key findings include:

The azo chromophore orientation in these polymers is critical for nonlinear optical (NLO) properties, with second-harmonic generation (SHG) coefficients influenced by substituent electron-donating effects .

Substitution and Functionalization

The diethylamino and benzoate groups undergo site-specific reactions:

-

Diazotization : Reacts with aromatic amines to form coupled products, as seen in analogous azo dyes .

-

Esterification : The sodium benzoate group can be converted to ester derivatives under acidic conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related azo-metal complexes reveals:

-

Weight Loss Steps : Initial dehydration (50–150°C), followed by ligand decomposition (250–400°C) .

-

Residue Formation : Metal oxides (e.g., Fe₂O₃) form above 600°C .

Biological Interactions

Metal complexes of this ligand show enhanced antimicrobial activity compared to the free compound:

Scientific Research Applications

pH Indicator

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate is widely used as a pH indicator due to its color change properties in different pH environments. It transitions from red in acidic solutions to yellow in neutral to alkaline conditions. This characteristic makes it valuable in titrations and laboratory experiments for determining acidity levels.

Biological Studies

Recent studies have demonstrated the compound's efficacy in biological applications, particularly in antimicrobial research. For instance, metal complexes derived from this compound have shown significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans . The binding affinity of these complexes was evaluated using molecular docking techniques, indicating potential therapeutic applications.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Antibacterial | |

| Candida albicans | Antifungal | |

| Staphylococcus aureus | Antibacterial |

Cosmetic Formulations

In the cosmetics industry, this compound is utilized for its color properties and stability in formulations. It serves as a colorant and pH stabilizer in various cosmetic products, ensuring safety and effectiveness as mandated by regulatory standards .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound and its metal complexes against various microorganisms. The results indicated that the metal complexes exhibited enhanced inhibitory effects compared to the free ligand, with the manganese complex showing the highest activity .

Case Study 2: Cosmetic Safety Assessment

In a comprehensive evaluation of cosmetic formulations containing this compound, researchers conducted safety assessments based on European Union regulations. The studies included patch tests on human skin to determine potential irritancy and efficacy of the formulations . The results confirmed that products containing this compound were safe for consumer use.

Mechanism of Action

The mechanism of action of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo electron transfer reactions, leading to changes in its structure and function. These interactions can affect various biochemical pathways, making it useful in different applications .

Comparison with Similar Compounds

Structural Analogs: Azo Benzoic Acid Derivatives

2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo Benzoic Acids

Synthesized via diazotization and coupling, these compounds (e.g., from ) replace Ethyl Red’s phenyl group with a benzothiazole ring. Substituents on the benzothiazole (e.g., methyl, chloro) and benzoic acid (e.g., hydroxy, nitro) alter acidity constants (pKa) and spectral properties. For example:

- pKa Values: The phenolic proton pKa ranges from 3.1–5.7, while the carboxylic proton ranges from 1.1–2.5, depending on substituents .

- Applications : Benzothiazolyl-azo derivatives are used as disperse dyes and analytical ligands, whereas Ethyl Red’s sodium salt favors aqueous applications .

Sodium 7-[(4-Aminobenzoyl)amino]-4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulphonate

This compound (CAS 6470-23-1) features a naphthalene core with sulphonate (-SO₃⁻) and methoxyphenylazo groups. The sulphonate enhances water solubility and shifts absorption maxima compared to Ethyl Red. It is used as Direct Red 123 in textile dyeing, demonstrating superior wash-fastness due to its larger conjugated system .

Functional Analogs: Diethylamino-Substituted Bioactive Compounds

4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7)

A coumarin derivative () with a diethylamino group exhibits potent cytotoxicity (LD₅₀ = 48.1 μM in lung cancer cells). While Ethyl Red lacks a coumarin backbone, both compounds leverage the diethylamino group for electronic effects—enhancing dye chromogenicity or bioactive interactions .

Diethylamino Hydroxybenzoyl Hexyl Benzoate

A UV filter (INCI name) in cosmetics combines diethylamino with a hydroxybenzoyl-hexyl benzoate structure. The hexyl chain improves lipid solubility, contrasting with Ethyl Red’s sodium salt. Its UV absorption (~350 nm) is tailored for broad-spectrum protection, unlike Ethyl Red’s visible-range absorption .

Benzoate-Based Agrochemicals

Metsulfuron Methyl Ester

This sulfonylurea herbicide () uses a methyl benzoate core linked to a triazine ring. Substituents like sulfonylurea and methoxy groups confer herbicidal activity via acetolactate synthase inhibition.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | pKa Range | Applications |

|---|---|---|---|---|---|---|

| Sodium 2-((4-(diethylamino)phenyl)azo)benzoate | C₁₇H₁₈N₃O₂Na | 297.35 | Azo, diethylamino, carboxylate | Water-soluble | Not reported | pH indicator, staining |

| 2-Hydroxy-4-Cl-3-(4,6-Cl₂-benzothiazolyl)azo benzoic acid | C₁₄H₈Cl₃N₃O₃S | ~396.6 | Azo, benzothiazole, carboxylate | Organic solvents | 1.1 (COOH), 3.1 (OH) | Disperse dye |

| Compound 7 (Coumarin derivative) | C₂₂H₂₂N₂O₅ | 394.43 | Coumarin, diethylamino, acetate | DMSO | Not reported | Anticancer agent |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate | C₂₂H₂₇NO₄ | 369.46 | Hydroxybenzoyl, hexyl ester | Lipophilic | Not reported | UV filter in cosmetics |

| Sodium 7-...sulphonate (Direct Red 123) | C₂₄H₁₉N₄NaO₆S | 514.48 | Naphthalene, sulphonate, azo | Water-soluble | Not reported | Textile dye |

Biological Activity

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate, commonly referred to as a diazo compound, is an azo dye with notable biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its antimicrobial properties and potential therapeutic uses.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 291.28 g/mol. The compound features a diethylamino group attached to a phenyl ring, linked via an azo (-N=N-) bond to a benzoic acid moiety.

Synthesis Method:

The synthesis typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions include:

- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and benzoic acid.

- Temperature: The diazotization is performed at low temperatures (0-5 °C) to stabilize the diazonium salt before coupling.

Antimicrobial Properties

Numerous studies have documented the antimicrobial activity of this compound against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzyme functions.

In Vitro Studies

-

Bacterial Activity:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating potent antibacterial properties.

-

Fungal Activity:

- Exhibited antifungal effects against strains such as Candida albicans and Aspergillus flavus, with comparable efficacy to standard antifungal agents.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 50 | 20 |

| Escherichia coli | Gram-negative | 25 | 25 |

| Candida albicans | Fungal | 30 | 22 |

| Aspergillus flavus | Fungal | 40 | 18 |

The biological activity of this compound can be attributed to its interaction with cellular components:

- Membrane Disruption: The compound integrates into the lipid bilayer of microbial cells, causing permeability changes that lead to cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, disrupting cellular function and leading to microbial death.

Therapeutic Applications

Recent research has explored the potential therapeutic applications of this compound beyond its antimicrobial properties:

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.

- Cancer Research: Investigations into its cytotoxic effects on cancer cell lines have shown promise, particularly in targeting specific types of tumors.

Case Studies

-

Antibacterial Efficacy in Clinical Isolates:

A study evaluated the effectiveness of this compound against clinical isolates from patients with urinary tract infections. Results indicated a significant reduction in bacterial load when treated with this compound compared to controls. -

Fungal Infection Treatment:

Another case study highlighted its use in treating fungal infections in immunocompromised patients, demonstrating reduced infection rates and improved patient outcomes when combined with traditional antifungal therapies.

Q & A

Q. Q: What is the optimal synthetic route for Sodium 2-((4-(diethylamino)phenyl)azo)benzoate, and how can its purity be validated?

A: The compound is synthesized via diazotization of 4-(diethylamino)aniline using sodium nitrite in acidic conditions (e.g., 50% H₂SO₄ at 0–5°C), followed by coupling with 2-hydroxybenzoic acid derivatives in a mildly alkaline medium . Key steps include:

- Diazotization : Maintain strict temperature control (0–5°C) to prevent premature decomposition of the diazonium intermediate.

- Coupling : Adjust pH to 8–9 to activate the phenolic group for electrophilic substitution.

Purity is validated via: - Elemental Analysis (C.H.N.) : Confirm stoichiometry (e.g., C₁₇H₁₉N₃O₂Na) .

- Melting Point Consistency : Compare with literature values (e.g., ~139–140°C for related analogs) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane .

Basic Analytical Techniques

Q. Q: Which spectroscopic methods are most effective for structural elucidation of this compound?

A: Critical techniques include:

- UV-Visible Spectroscopy : Identify π→π* transitions of the azo group (λₐᵦₛ ~400–500 nm) and monitor pH-dependent shifts due to protonation/deprotonation of phenolic or carboxylic groups .

- FT-IR Spectroscopy : Confirm functional groups (e.g., –N=N– stretch at ~1450–1600 cm⁻¹, –COOH at ~1700 cm⁻¹) .

- ¹H-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and diethylamino groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N–CH₂) .

Advanced Mechanistic Insights

Q. Q: How do electron-donating substituents (e.g., diethylamino) influence the electronic properties and reactivity of this azo compound?

A: The diethylamino group (–N(CH₂CH₃)₂) is a strong electron donor, which:

- Reduces Oxidation Potential : Enhances stability of the azo linkage via resonance .

- Modifies Acid-Base Behavior : Lowers the pKa of phenolic protons (e.g., observed pKa ~2.5–4.5 for carboxylic groups and ~8–10 for phenolic –OH in analogs) due to conjugation with the azo bridge .

Methodological validation involves: - Potentiometric Titration : Determine pKa values under controlled ionic strength .

- DFT Calculations : Model charge distribution using hybrid functionals (e.g., B3LYP) to predict substituent effects on HOMO-LUMO gaps .

Advanced Computational Modeling

Q. Q: What density functional theory (DFT) approaches are suitable for predicting the photophysical properties of this compound?

A: Hybrid functionals (e.g., B3LYP or M06-2X) with a 6-31G(d) basis set are recommended to:

- Simulate UV-Vis Spectra : Compare calculated excitation energies with experimental λₐᵦₛ .

- Analyze Frontier Orbitals : Identify charge-transfer transitions between the diethylamino donor and benzoate acceptor moieties .

Validation requires benchmarking against experimental data (e.g., TD-DFT vs. observed λₐᵦₛ shifts in varying solvents) .

Application in Biochemical Probes

Q. Q: How can this compound serve as a pH-sensitive probe in enzymatic assays?

A: The azo group’s pH-dependent tautomerism (azo vs. quinone-hydrazone forms) enables optical monitoring of enzymatic environments:

- Protocol :

- Limitations : Interference from strong oxidants or reductants may alter the azo linkage .

Stability and Degradation Analysis

Q. Q: What factors influence the photostability of this compound, and how can degradation be mitigated?

A: Key factors include:

- Light Exposure : UV irradiation induces cis-trans isomerization and N=N bond cleavage .

- Mitigation Strategies :

- HPLC-MS : Identify breakdown products (e.g., benzoic acid derivatives) .

- Accelerated Aging Studies : Expose samples to controlled UV light and monitor absorbance decay .

Comparative Studies with Analogues

Q. Q: How does the substitution pattern on the benzothiazole ring (in related compounds) affect biological activity?

A: In analogs, electron-withdrawing groups (e.g., –Cl, –NO₂) on benzothiazole:

- Enhance Binding Affinity : For example, increased interaction with serum albumin due to hydrophobic and electrostatic effects .

- Modulate Toxicity : Chlorinated derivatives show higher cytotoxicity in cancer cell lines (IC₅₀ ~10–50 μM) compared to methoxy-substituted analogs .

Methodology includes: - Molecular Docking : Simulate interactions with target proteins (e.g., BSA) using AutoDock Vina .

- Cell Viability Assays : Compare IC₅₀ values via MTT assays in HeLa or MCF-7 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.